REACTION_CXSMILES
|
C([O:4][C:5]1[CH2:9][CH2:8][CH2:7][C:6]=1[CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])(=O)C.BrBr.[Br-].[Li+].C(=O)([O-])[O-].[Li+].[Li+].Cl.NO.C([O-])(=O)C.[Na+]>CN(C)C=O.C(O)C.COCCO.CCCCCCC>[C:11]([CH2:10][C:6]1[C:5](=[O:4])[CH2:9][CH2:8][CH:7]=1)([O:13][CH2:14][CH3:15])=[O:12] |f:2.3.4.5.6,7.8,9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=C(CCC1)CC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
lithium bromide lithium carbonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Br-].[Li+].C([O-])([O-])=O.[Li+].[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
COCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
gives an amber oil
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent from hold back volume 4.5-4.7
|
Type
|
CUSTOM
|
Details
|
gives an oil which
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OCC)CC=1C(CCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |